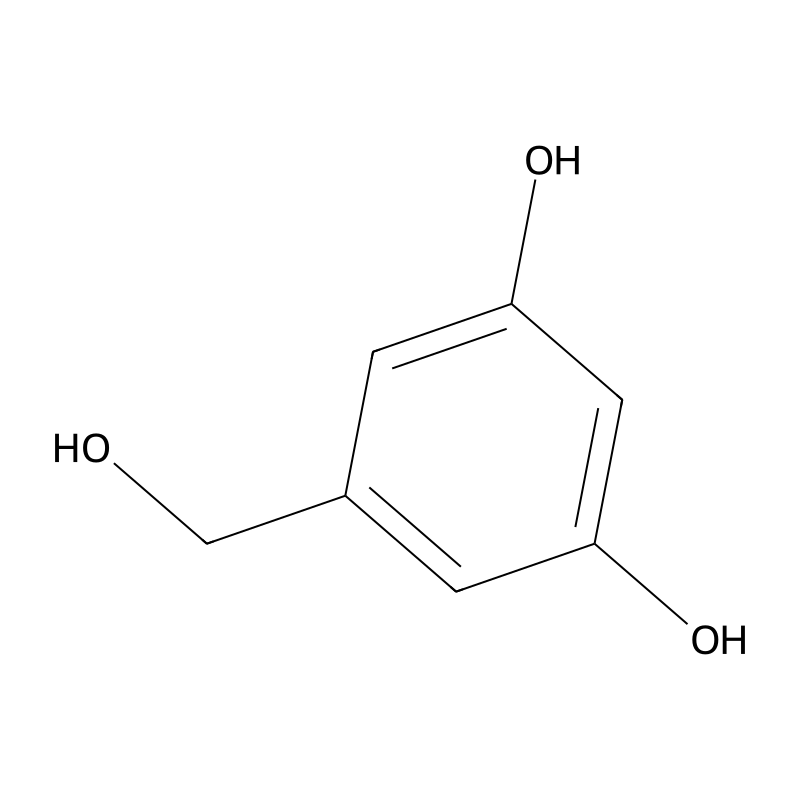

3,5-Dihydroxybenzyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3,5-Dihydroxybenzyl alcohol is an organic compound with the molecular formula C₇H₈O₃ and a molecular weight of 140.14 g/mol. It features two hydroxyl groups located at the 3 and 5 positions of a benzyl alcohol structure, making it a dihydroxy derivative of benzyl alcohol. This compound appears as a crystalline solid, typically off-white in color, and has a melting point ranging from 181°C to 186°C . Its chemical structure can be represented as follows:

textOH | HO—C—C6H4—CH2—OH

3,5-Dihydroxybenzyl alcohol is known for its potential applications in medicinal chemistry and as a chemical intermediate.

Synthesis of Dendrimers:

Dendrimers are well-defined, highly branched molecules with unique properties. 3,5-DHBA can be used as a monomer, a building block, for the synthesis of a specific type of dendrimer called dihydroxybenzyl alcohol-based dendrimers. These dendrimers have potential applications in drug delivery, catalysis, and sensors.

A study published in the Journal of Polymer Science found that 3,5-DHBA-based dendrimers exhibit good biocompatibility and can be used to deliver drugs to cancer cells [].

Organic Chemistry Research:

,5-DHBA is a valuable intermediate for the synthesis of various other organic compounds due to the presence of its two hydroxyl groups (-OH) and a benzyl alcohol group (CH₂OH). These functional groups allow for various chemical modifications, making 3,5-DHBA a versatile starting material for organic synthesis.

An article published in the journal Molecules describes the synthesis of novel bioactive compounds using 3,5-DHBA as a starting material [].

Material Science Research:

The properties of 3,5-DHBA, such as its ability to form hydrogen bonds, are being explored for applications in material science research. For example, researchers are investigating the use of 3,5-DHBA in the development of new materials with potential applications in biocatalysis and separation science.

A study published in the RSC Advances journal explores the potential of 3,5-DHBA-based materials for biocatalytic applications [].

- Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

- Acetylation: The hydroxyl groups can react with acetic anhydride or acetyl chloride to form acetates.

- Reduction: The compound can be reduced to form other derivatives, such as 3,5-dihydroxybenzaldehyde or further reduced to aliphatic alcohols under specific conditions.

These reactions highlight its versatility in synthetic organic chemistry.

Research indicates that 3,5-dihydroxybenzyl alcohol exhibits various biological activities. It has been studied for its potential antioxidant properties and its role in inhibiting certain enzymes linked to oxidative stress. Additionally, some studies suggest that it may have antimicrobial properties, although further research is necessary to fully elucidate its mechanisms and efficacy in these areas .

Several methods exist for the synthesis of 3,5-dihydroxybenzyl alcohol:

- Direct Reduction: One method involves the reduction of 3,5-resorcylic acid using sodium borohydride as a reducing agent in an organic solvent like tetrahydrofuran. This method is noted for its simplicity and high yield (up to 95%) in a single step .

- Acetylation and Reduction: Another approach includes acetylating 3,5-resorcylic acid to form 3,5-diacetoxybenzoic acid, followed by reduction using sodium borohydride/iodine borohydride systems. This method offers mild reaction conditions and ease of product separation .

These methods demonstrate the compound's accessibility for industrial production.

3,5-Dihydroxybenzyl alcohol finds applications in various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds.

- Cosmetics: Due to its antioxidant properties, it may be utilized in skincare formulations.

- Research: It is often used in studies related to polymer chemistry and dendritic structures due to its ability to form hydrogen bonds .

Interaction studies involving 3,5-dihydroxybenzyl alcohol suggest that it can form complexes with various metal ions and other organic molecules through hydrogen bonding and π-π stacking interactions. These interactions are crucial for understanding its behavior in biological systems and its potential applications in drug delivery systems or as a stabilizer in formulations.

Several compounds share structural similarities with 3,5-dihydroxybenzyl alcohol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Benzyl Alcohol | Contains one hydroxyl group | Simpler structure; lacks additional hydroxyl group |

| Resorcinol | Contains two hydroxyl groups | Lacks the benzyl group; used primarily as a dye |

| Catechol (1,2-Dihydroxybenzene) | Contains two hydroxyl groups at different positions | Different positioning of hydroxyls affects reactivity |

| 4-Hydroxybenzaldehyde | Contains one hydroxyl group and one aldehyde group | Reactivity influenced by aldehyde functionality |

3,5-Dihydroxybenzyl alcohol is unique due to its specific positioning of hydroxyl groups on the benzene ring, which may influence its reactivity and biological activity compared to these similar compounds.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.78%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant